molecular formula C6H4BrN3 B567061 7-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1256806-33-3

7-Bromo-1H-pyrazolo[4,3-b]pyridine

Katalognummer: B567061
CAS-Nummer: 1256806-33-3
Molekulargewicht: 198.023
InChI-Schlüssel: UYPCJEWLLVESSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom attached at the seventh position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of pyrazole with a 1,3-dicarbonyl compound in the presence of a suitable catalyst. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane for 16 hours, followed by the addition of phosphorus oxychloride, yields the desired pyrazolopyridine derivative . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the seventh position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. For example, treatment with oxidizing agents such as potassium permanganate or hydrogen peroxide can yield the oxidized derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Potassium permanganate, hydrogen peroxide; reactions are usually performed in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and reduced derivatives, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

7-Bromo-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biological processes. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . The inhibition of these kinases can result in the suppression of cancer cell growth and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.

    1H-Pyrazolo[4,3-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrrolo[2,3-b]pyridine: A related compound with a pyrrole ring instead of a pyrazole ring.

Uniqueness

7-Bromo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the bromine atom at the seventh position, which imparts distinct chemical reactivity and biological activity. This specific substitution pattern allows for targeted modifications and enhances its potential as a versatile intermediate in chemical synthesis and drug development .

Biologische Aktivität

7-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C6H4BrN3
  • Molecular Weight : Approximately 198.02 g/mol
  • Structural Features : This compound features a fused pyrazole and pyridine ring system, with a bromine atom at the seventh position, contributing to its unique chemical properties and biological activities.

This compound primarily targets Tropomyosin receptor kinases (TRKs) , which are crucial for various cellular processes including proliferation and differentiation. The compound inhibits TRK activity, leading to downstream effects on several key signaling pathways:

  • Ras/Erk Pathway
  • Phospholipase C-gamma (PLC-γ) Pathway
  • PI3K/Akt Pathway

These pathways are integral to cell survival and growth, making this compound a candidate for cancer therapy.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cells by targeting specific kinases involved in tumor growth.
  • Antimicrobial Properties : The compound may inhibit enzymes essential for bacterial growth, suggesting potential applications in treating infections.
  • Inhibition of Aurora Kinases : These kinases are involved in cell cycle regulation; thus, their inhibition could lead to reduced tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. A representative study showed IC50 values indicating effective inhibition against specific targets:

Target KinaseIC50 Value (µM)
CDK20.36
CDK91.8

This selectivity highlights its potential as a targeted therapy for cancers dependent on these kinases .

In Vivo Studies

Dosage effects were observed in animal models where lower doses of the compound inhibited tumor growth without significant toxicity. This finding is crucial for developing therapeutic regimens that maximize efficacy while minimizing side effects .

Case Studies

Several case studies have illustrated the effectiveness of this compound in various applications:

  • Case Study on Cancer Treatment :
    • A study evaluated the effects of the compound on HeLa and HCT116 cells. Results indicated a substantial reduction in cell viability at concentrations correlating with TRK inhibition.
  • Antimicrobial Activity Assessment :
    • The compound was tested against several bacterial strains, showing significant inhibition of growth due to enzyme blockade critical for bacterial metabolism.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound indicate good plasma stability with minimal interaction with cytochrome P450 isoforms except CYP2C9. This profile suggests favorable metabolic characteristics that could enhance its therapeutic viability .

Eigenschaften

IUPAC Name

7-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPCJEWLLVESSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737318
Record name 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-33-3
Record name 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 ml) was added potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 ml, 7.86 mmol). The mixture was stirred for 15 minutes and isopentyl nitrite (0.806 ml, 6.02 mmol) was added and the reaction was heated at 85° C. for 4 hours. The reaction was cooled and partitioned between ethyl acetate (75 mL) and water (75 mL). The organic layer was separated, dried over MgSO4, and concentrated to a brown oil. The oil was purified on silica column chromatography eluted with methanol:dichloromethane (3:97). Concentration of product fractions afforded 7-bromo-1H-pyrazolo[4,3-b]pyridine (90 mg, 0.454 mmol, 17.35% yield) as an amber solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.71 (1H, d, J=4.80 Hz) 8.32-8.40 (1H, m) 8.40-8.51 (1H, m) 13.89 (1H, br. s.). MS [M+H] found 197.9.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
0.743 mL
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
solvent
Reaction Step One
Quantity
0.806 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.